molecular formula C21H23ClN2O4S B3400348 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 1040659-37-7

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No. B3400348
CAS RN: 1040659-37-7
M. Wt: 434.9 g/mol
InChI Key: RIXUOZSCNUSBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAIX by 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide leads to a decrease in the production of bicarbonate and an increase in the acidity of the extracellular environment. This acidic environment is unfavorable for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide are primarily related to its inhibition of CAIX. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells. Additionally, CAIX has been implicated in various physiological processes such as pH regulation, electrolyte balance, and bone resorption. Therefore, 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide may have potential applications in the treatment of various diseases related to these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for the specific inhibition of CAIX without affecting other carbonic anhydrase isoforms. Additionally, 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has been shown to have good pharmacokinetic properties and can be administered orally.
One limitation of using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments is its potential toxicity. Sulfonamides have been associated with adverse effects such as hypersensitivity reactions, hematologic toxicity, and renal toxicity. Therefore, caution should be exercised when using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of CAIX for use in cancer therapy. Additionally, further studies are needed to elucidate the role of CAIX in various physiological processes and diseases. Furthermore, the potential toxicity of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide should be further investigated to ensure its safe use in humans.

Scientific Research Applications

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has been used in various scientific research applications. It has been studied for its potential use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells. 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has also been studied for its potential use as a tool for studying the role of CAIX in various physiological processes.

properties

IUPAC Name

5-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-28-19-9-7-16(22)12-20(19)29(26,27)23-17-8-6-14-10-11-24(18(14)13-17)21(25)15-4-2-3-5-15/h6-9,12-13,15,23H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXUOZSCNUSBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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